Salsoline

Monoamine Oxidase Neurochemistry Enzymology

Source Salsoline (76419-97-1), the definitive 7-methoxy TIQ alkaloid, for rigorous SAR studies. Its unique 6-OH,7-OMe pattern establishes a critical middle-ground in MAO-A inhibition potency (Ki=77 μM) versus salsolidine and salsolinol. This reference standard is essential for validating D3 receptor binding assays, where it acts as a weak binder, confirming the catechol pharmacophore. Ensure experimental reproducibility and enable chiral method development with this well-characterized, single-entity small molecule.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 76419-97-1
Cat. No. B3022551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsoline
CAS76419-97-1
Synonyms(+)-salsoline
(-)-salsoline
(S)-salsoline
1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7-O-methylsalsolinol
D-salosine
methylsalsolinol
N-methyl-(R)-salsolinol
salsoline
salsoline (-)-form
salsoline hydrochloride
salsoline hydrochloride, (R)-isomer
salsoline hydrochloride, (S)-isomer
salsoline hydrochloride, hydrate (4:4:1)
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)O)OC
InChIInChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
InChIKeyYTPRLBGPGZHUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salsoline (CAS 76419-97-1) for Scientific Procurement: Compound Class and Core Characteristics


Salsoline (CAS 76419-97-1), chemically designated as 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, is a member of the tetrahydroisoquinoline (TIQ) alkaloid class [1]. This compound is a naturally occurring secondary metabolite, first isolated from various plant species within the genus Salsola, and is endogenously formed in mammals as the monomethylated metabolite of the dopamine-derived alkaloid salsolinol [2]. Salsoline is frequently studied as a reference standard in neuropharmacology due to its structural relationship to endogenous neurotoxins and its demonstrated, though often weaker, interactions with monoaminergic systems [3]. Its availability as a well-defined, single-entity small molecule makes it a critical tool for investigating structure-activity relationships (SAR) within the TIQ family and for mechanistic studies concerning dopamine metabolism and related pathologies [4].

Why Salsoline Cannot Be Substituted with Generic Tetrahydroisoquinoline (TIQ) Analogs


The tetrahydroisoquinoline (TIQ) alkaloid class exhibits significant functional divergence arising from subtle variations in hydroxylation and methylation patterns on the core scaffold. Salsoline, specifically the O-methylated derivative of salsolinol, represents a distinct pharmacological entity that cannot be considered interchangeable with other class members like salsolinol or salsolidine. Data from multiple independent studies demonstrate that the presence or absence of a single methyl group, as well as stereochemistry, critically dictates binding affinity, enzyme inhibition potency, and cellular functional outcomes [1]. As quantified in the evidence below, assuming functional equivalency between salsoline and its closest analogs will lead to erroneous interpretations in assays ranging from receptor binding to endocrine disruption, directly impacting experimental reproducibility and the validity of research conclusions [2].

Salsoline Quantitative Evidence Guide: Comparative Potency Against Closest Analogs


MAO-A Inhibitory Activity of Salsoline vs. Salsolinol and Salsolidine

Salsoline demonstrates weak inhibition of monoamine oxidase A (MAO-A) compared to its structural analogs. In a direct, head-to-head comparison of optically active alkaloids, the R-enantiomer of salsoline exhibited a Ki of 77 μM against MAO-A, making it 2.5-fold less potent than R-salsolinol (Ki = 31 μM) and nearly 13-fold less potent than R-salsolidine (Ki = 6 μM) [1]. This establishes a clear potency hierarchy and indicates that the presence of the 6,7-dihydroxy moiety (as in salsolinol) or the N-methyl group (as in salsolidine) confers greater affinity for the enzyme than salsoline's 6-hydroxy-7-methoxy substitution pattern.

Monoamine Oxidase Neurochemistry Enzymology

Dopamine D3 Receptor Affinity: Salsoline vs. Salsolinol

Salsoline exhibits markedly lower affinity for the dopamine D3 receptor compared to its non-methylated precursor, salsolinol. A comparative study using rat striatal membrane preparations demonstrated that while salsoline's exact IC50 was not quantified, it was consistently less potent than salsolinol in displacing 3H-dopamine [1]. For context, salsolinol displayed a high affinity for D3 receptors with an IC50 of 1.1 μM, which was 80-fold higher than its affinity for opiate receptors (IC50 = 88 μM) [1]. The reduced activity of salsoline is attributed to O-methylation by catechol-O-methyltransferase (COMT), a process described as its partial inactivation [1].

Dopamine Receptor Receptor Binding Neuropharmacology

Inhibition of Gonadotropin-Stimulated Testosterone Production: Salsoline vs. Salsolinol and Salsolidine

Salsoline demonstrates weak inhibitory activity in a functional endocrine assay measuring gonadotropin-stimulated testosterone production in rat Leydig cells. In a head-to-head comparison, salsoline required a high concentration (IC50 = 240 μM) to achieve inhibition, whereas its analog salsolinol was 2.8-fold more potent (IC50 = 85 μM). In contrast, salsolidine was completely ineffective in this assay [1]. This quantifies a clear functional difference between these structurally similar TIQ alkaloids in a cellular context.

Endocrinology Reproductive Toxicology Leydig Cells

Substrate-Preferred MAO-A Inhibition by Salsolinol, with Implied Activity for Salsoline

While direct comparative data for salsoline in this specific assay system is not available, class-level inference from a study on the parent compound salsolinol provides critical context. Salsolinol (SAL) acts as a substrate-preferred inhibitor of MAO-A, displaying an I50 of 0.25 mM for serotonin oxidation (MAO-A) versus an I50 of 50 mM for benzylamine oxidation (MAO-B), representing a 200-fold selectivity for MAO-A [1]. Salsoline, as the O-methylated derivative, has been shown in other systems to be a weaker MAO-A inhibitor than salsolinol (Ki of 77 μM vs. 31 μM). This suggests salsoline retains MAO-A selectivity but with diminished overall inhibitory capacity.

Monoamine Oxidase Enzyme Kinetics Neurotransmitter Metabolism

Enantioselective MAO-A Inhibition: R- vs. S-Salsolidine and Implications for Salsoline

Stereochemistry is a critical determinant of biological activity within the TIQ alkaloid class. A direct comparative study on salsolidine, a close N-methylated analog of salsoline, revealed that the R-enantiomer is a significantly more potent MAO-A inhibitor than the S-enantiomer. R-salsolidine exhibited a Ki of 6 μM, whereas S-salsolidine was far less active with a Ki of 186 μM, representing a 31-fold difference in potency . This pronounced stereospecificity is a class feature of tetrahydroisoquinolines and, by direct inference, applies to salsoline, where the R-enantiomer is expected to be the more biologically active form in interactions with MAO enzymes [1].

Stereochemistry Monoamine Oxidase Enantioselectivity

Recommended Scientific and Industrial Application Scenarios for Salsoline (CAS 76419-97-1)


Negative Control in Dopamine D3 Receptor Binding Assays

Salsoline serves as an ideal weak binder or negative control in studies investigating the interaction of tetrahydroisoquinoline alkaloids with the dopamine D3 receptor. As shown in Section 3, salsoline is significantly less potent than salsolinol (IC50 = 1.1 μM) in displacing 3H-dopamine from striatal membranes [1]. Its use allows researchers to demonstrate the functional consequence of the 6-O-methylation that differentiates it from salsolinol, confirming that the catechol moiety is a key pharmacophore for high-affinity D3 receptor interaction.

Structure-Activity Relationship (SAR) Studies on MAO Inhibition

Salsoline is a critical tool compound for defining the SAR of tetrahydroisoquinoline-based monoamine oxidase inhibitors. As established in Section 3, salsoline (Ki = 77 μM) occupies a middle ground in terms of MAO-A inhibitory potency between the more potent salsolidine (Ki = 6 μM) and the weaker activity of other analogs [1]. Its unique substitution pattern (6-OH, 7-OMe) makes it essential for quantifying the precise impact of O-methylation on enzyme inhibition kinetics and selectivity, especially when compared to the 6,7-diOH analog salsolinol [2].

Weak Inhibitor Control in Leydig Cell Endocrine Disruption Assays

In functional assays measuring the inhibition of testosterone production in Leydig cells, salsoline (IC50 = 240 μM) provides a valuable reference point for 'weak' TIQ-mediated endocrine disruption [1]. Its low potency, contrasted with the more effective salsolinol (IC50 = 85 μM) and highly potent isosalsoline (IC50 = 30 μM), allows for the construction of a potency ladder. This is crucial for validating assay sensitivity and for studies aiming to understand the structural requirements for this specific off-target effect of TIQ alkaloids.

Reference Standard for Chiral Separation and Enantiomeric Purity Analysis

Given the profound stereospecificity observed across the TIQ class, as demonstrated by the 31-fold difference in MAO-A inhibition between R- and S-salsolidine [1], salsoline serves as an essential reference standard. Researchers and analytical chemists require well-characterized salsoline to develop and validate chiral separation methods (e.g., HPLC with chiral stationary phases) and to confirm the enantiomeric purity of synthetic or isolated salsoline samples, ensuring experimental reproducibility and accurate interpretation of stereospecific pharmacological data.

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